Cas no 1764-82-5 (3-(2-fluoroethoxy)aniline)
3-(2-fluoroethoxy)aniline Chemical and Physical Properties
Names and Identifiers
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- 3-(2-fluoroethoxy)aniline
- 3-(2-Fluoro-ethoxy)-phenylamine
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- Inchi: 1S/C8H10FNO/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5,10H2
- InChI Key: UAUAFXPJXPBWQX-UHFFFAOYSA-N
- SMILES: C1(N)=CC=CC(OCCF)=C1
3-(2-fluoroethoxy)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F589673-5mg |
3-(2-fluoroethoxy)aniline |
1764-82-5 | 5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F589673-10mg |
3-(2-fluoroethoxy)aniline |
1764-82-5 | 10mg |
$ 95.00 | 2022-06-05 | ||
| TRC | F589673-50mg |
3-(2-fluoroethoxy)aniline |
1764-82-5 | 50mg |
$ 320.00 | 2022-06-05 | ||
| Enamine | EN300-107499-0.05g |
3-(2-fluoroethoxy)aniline |
1764-82-5 | 95% | 0.05g |
$188.0 | 2023-10-28 | |
| Enamine | EN300-107499-0.1g |
3-(2-fluoroethoxy)aniline |
1764-82-5 | 95% | 0.1g |
$282.0 | 2023-10-28 | |
| Enamine | EN300-107499-0.25g |
3-(2-fluoroethoxy)aniline |
1764-82-5 | 95% | 0.25g |
$403.0 | 2023-10-28 | |
| Enamine | EN300-107499-0.5g |
3-(2-fluoroethoxy)aniline |
1764-82-5 | 95% | 0.5g |
$636.0 | 2023-10-28 | |
| Enamine | EN300-107499-1.0g |
3-(2-fluoroethoxy)aniline |
1764-82-5 | 95% | 1.0g |
$813.0 | 2023-07-10 | |
| Enamine | EN300-107499-2.5g |
3-(2-fluoroethoxy)aniline |
1764-82-5 | 95% | 2.5g |
$1594.0 | 2023-10-28 | |
| Enamine | EN300-107499-5.0g |
3-(2-fluoroethoxy)aniline |
1764-82-5 | 95% | 5.0g |
$2360.0 | 2023-07-10 |
3-(2-fluoroethoxy)aniline Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on 3-(2-fluoroethoxy)aniline
3-(2-Fluoroethoxy)aniline: An Overview of a Versatile Compound (CAS No. 1764-82-5)
3-(2-Fluoroethoxy)aniline (CAS No. 1764-82-5) is a compound that has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique chemical properties and potential applications. This article provides a comprehensive overview of the compound, including its synthesis, physicochemical properties, and recent research developments.
Synthesis and Structure: 3-(2-Fluoroethoxy)aniline is synthesized through a multi-step process that involves the reaction of 3-nitrophenol with 2-fluoroethyl tosylate, followed by reduction to the corresponding aniline. The compound features a benzene ring substituted with an amino group at the 3-position and a 2-fluoroethoxy group at the same position. The presence of the fluoro substituent imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various applications.
Physicochemical Properties: 3-(2-Fluoroethoxy)aniline is a white crystalline solid with a melting point of approximately 60-62°C. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, methanol, and dichloromethane. The compound exhibits moderate basicity due to the presence of the amino group, which can form salts with acids. Its molecular weight is 159.18 g/mol, and it has a density of about 1.15 g/cm³.
Applications in Medicinal Chemistry: One of the most promising applications of 3-(2-Fluoroethoxy)aniline is in the development of new pharmaceuticals. Recent studies have shown that derivatives of this compound exhibit potent biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain derivatives of 3-(2-Fluoroethoxy)aniline demonstrated significant inhibition of tumor growth in vitro and in vivo models.
Mechanism of Action: The biological activities of 3-(2-Fluoroethoxy)aniline derivatives are attributed to their ability to modulate key signaling pathways involved in inflammation and cancer. Specifically, these compounds have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammatory responses and cancer progression. Additionally, they can interfere with the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival.
Materials Science Applications: Beyond medicinal chemistry, 3-(2-Fluoroethoxy)aniline has also found applications in materials science. Its unique electronic properties make it suitable for use as a building block in the synthesis of advanced functional materials. For example, researchers have utilized this compound to develop novel organic semiconductors for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). These materials exhibit high charge carrier mobility and excellent photophysical properties, making them promising candidates for next-generation electronic devices.
Safety Considerations: While 3-(2-Fluoroethoxy)aniline offers numerous benefits, it is important to handle it with care due to its potential health hazards. The compound can cause skin irritation and respiratory issues if inhaled or ingested. Therefore, appropriate personal protective equipment (PPE), such as gloves and safety goggles, should be used when handling this material. Additionally, proper ventilation should be ensured to minimize exposure risks.
FUTURE DIRECTIONS AND CONCLUSIONS: The future prospects for 3-(2-Fluoroethoxy)aniline are promising across multiple fields. Ongoing research aims to further elucidate its biological mechanisms and optimize its derivatives for therapeutic applications. In materials science, efforts are focused on enhancing the performance of functional materials derived from this compound through structural modifications and novel synthesis methods.
In conclusion, 3-(2-Fluoroethoxy)aniline (CAS No. 1764-82-5) is a versatile compound with a wide range of potential applications in both medicinal chemistry and materials science. Its unique chemical properties make it an attractive candidate for developing new pharmaceuticals and advanced functional materials. As research continues to advance, it is likely that new opportunities will emerge for this intriguing compound.
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